molecular formula C3H6FI B2657103 1-Iodo-2-fluoropropane CAS No. 20174-93-0

1-Iodo-2-fluoropropane

Cat. No.: B2657103
CAS No.: 20174-93-0
M. Wt: 187.984
InChI Key: FQCWFGAALPWVDK-UHFFFAOYSA-N
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Description

1-Iodo-2-fluoropropane, also known as 1-Fluoro-2-iodoethane , is an organohalogen compound. It has a molecular formula of CHFI and an average mass of 173.956 Da . It is used for research and development purposes .

Scientific Research Applications

Spectral Analysis and Conformational Studies

  • Rotational Spectra and Quantum Chemical Calculations : The rotational spectra of 1-fluoro-3-iodopropane, a closely related compound to 1-Iodo-2-fluoropropane, have been studied using Fourier Transform Microwave Spectrometer, revealing insights into its conformers and iodine quadrupole coupling tensor. Quantum chemical calculations facilitated the spectral analysis of this molecule (Grubbs, Bailey, & Cooke, 2009).

  • Vibrational Spectroscopy : Research on 1-chloro-, 1-bromo-, and 1-iodopropanes, including analysis of Raman and infrared spectra, provides insights into the vibration frequencies and rotational isomerism of these molecules. This kind of study is essential for understanding the molecular structure and behavior of this compound (Ogawa et al., 1978).

Chemical Reactions and Mechanisms

  • Reaction with Fluorinating Agents : The reactions of 1-hydroxy-halogenopropanes, including 1-hydroxy-2-iodopropane, with fluorinating agents have been studied. These reactions yield rearranged 1-halogeno-2-fluoro derivatives, providing insights into reaction mechanisms and the properties of the fluorinated products (Bycroft, Chowdhury, & Dove, 1978).

  • Photodissociation Dynamics : The study of photodissociation dynamics of 1- and 2-iodopropanes under ultraviolet radiation is crucial for understanding the behavior of similar iodopropanes, including this compound. These studies can reveal the mechanisms of bond fission and formation of new compounds (Todt et al., 2020).

Industrial and Technological Applications

  • Polymer Synthesis : Research on the telomerization reactions, involving heptafluoro-2-iodopropane, can provide insights into the use of iodopropanes in the synthesis of fluorocarbon polymers, which have significant industrial applications (Chambers et al., 1964).

  • Catalysis and Organic Synthesis : The study of palladium-catalyzed iodofluorination of alkenes using fluoroiodane reagent demonstrates the potential of iodopropanes in organic synthesis and catalysis, highlighting their utility in the formation of complex organic molecules (Ilchenko, Cortés, & Szabó, 2016).

Biomedical Research

  • Fluorescence Microscopic Imaging : A study on coumarin-derived Cu(2+)-selective fluorescence sensor, which may involve similar iodopropane derivatives, indicates the potential of these compounds in biological applications, such as monitoring and imaging of cellular processes (Jung et al., 2009).

  • Radiosynthesis for Medical Imaging : The synthesis of 1-iodo-2-[11 C]methylpropane for alkylation reactions and C-C bond formation has applications in medical imaging, particularly in positron emission tomography (PET) scans, demonstrating the biomedical potential of iodopropanes (Rotteveel et al., 2017).

Properties

IUPAC Name

2-fluoro-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FI/c1-3(4)2-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWFGAALPWVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20174-93-0
Record name 2-fluoro-1-iodopropane
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